4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with the molecular formula C26H31N3O2 and a molecular weight of 417.5432 . This compound is characterized by its unique structure, which includes a benzimidazole ring, a pyrrolidinone ring, and a methoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-ethyl-2-pyrrolidinone
- 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Uniqueness
4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. The presence of the methoxyphenyl group distinguishes it from other similar compounds, potentially leading to different biological and chemical properties.
Properties
CAS No. |
5276-18-6 |
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Molecular Formula |
C26H31N3O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H31N3O2/c1-31-22-11-7-10-21(17-22)29-18-20(16-25(29)30)26-27-23-12-5-6-13-24(23)28(26)15-14-19-8-3-2-4-9-19/h5-7,10-13,17,19-20H,2-4,8-9,14-16,18H2,1H3 |
InChI Key |
DFOXXEPHXVQAJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5 |
Origin of Product |
United States |
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